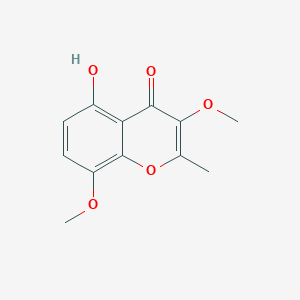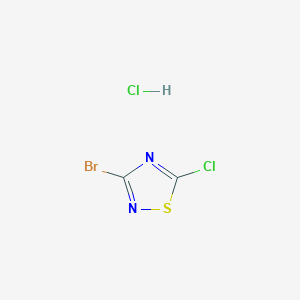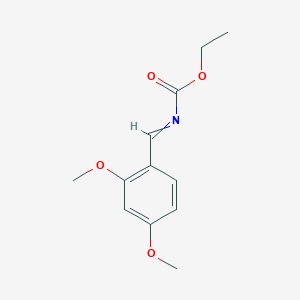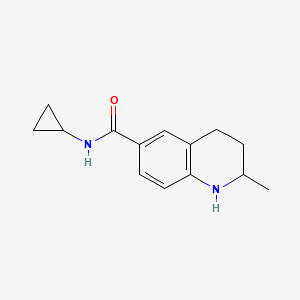
5-(2,3-Difluorophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Difluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8F2N2O and a molecular weight of 234.2015 g/mol It is a derivative of nicotinamide, where the hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)nicotinamide typically involves the reaction of 2,3-difluoroaniline with nicotinic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Difluorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2,3-Difluorophenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-(2,3-Difluorophenyl)nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cellular processes such as inflammation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5-(2,5-Difluorophenyl)nicotinamide: Similar structure but with fluorine atoms at different positions.
5-(3,4-Difluorophenyl)nicotinamide: Another isomer with fluorine atoms at the 3 and 4 positions.
Uniqueness
5-(2,3-Difluorophenyl)nicotinamide is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
1346691-63-1 |
|---|---|
Fórmula molecular |
C12H8F2N2O |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
5-(2,3-difluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8F2N2O/c13-10-3-1-2-9(11(10)14)7-4-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |
Clave InChI |
GFWNVOPJSAFWIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=CC(=CN=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)




![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)
![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)



![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)



